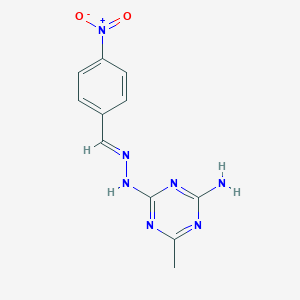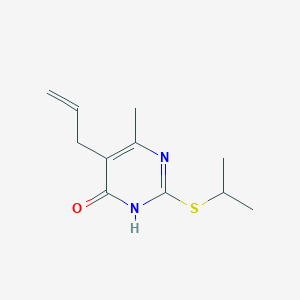
4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is also known as N,N'-bis(4-nitrobenzaldehyde)-1,3,5-triazine-2,4-diamine or NBATD.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone is not fully understood. However, it is believed that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. In addition to its anticancer and antitubercular activity, this compound has been shown to possess antioxidant and antibacterial activity. This compound has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
The advantages of using 4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone in lab experiments include its potent anticancer and antitubercular activity, as well as its ability to inhibit the activity of various enzymes. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone. One future direction is the development of new analogs of this compound with improved anticancer and antitubercular activity. Another future direction is the study of the mechanism of action of this compound to better understand its biochemical and physiological effects. Additionally, the use of this compound as a building block for the synthesis of new MOFs and coordination polymers is an exciting area of research.
Synthesis Methods
The synthesis of 4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone can be achieved through a multi-step process. The first step involves the reaction of 4-nitrobenzaldehyde with 2,4-diamino-6-methyl-1,3,5-triazine in the presence of a catalyst to form N,N'-bis(4-nitrobenzaldehyde)-1,3,5-triazine-2,4-diamine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite or zinc dust. The final step involves the reaction of the resulting compound with hydrazine hydrate to form this compound.
Scientific Research Applications
4-nitrobenzaldehyde (4-amino-6-methyl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been shown to possess significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to possess antitubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. In materials science, this compound has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
properties
IUPAC Name |
6-methyl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O2/c1-7-14-10(12)16-11(15-7)17-13-6-8-2-4-9(5-3-8)18(19)20/h2-6H,1H3,(H3,12,14,15,16,17)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATPHLMWUWYRKW-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6101655.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6101662.png)
![2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6101667.png)
![1-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6101668.png)
![ethyl [1-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6101675.png)
![3-[1-(2,6-difluorobenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6101678.png)
![2-(4-{[(3-methoxypropyl)(methyl)amino]methyl}phenyl)-6-pyridin-4-ylpyrimidin-4(3H)-one](/img/structure/B6101682.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)-N-methylbenzamide](/img/structure/B6101702.png)
![6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B6101711.png)
![1-(3-cyclohexen-1-ylmethyl)-5-(1,2-dimethyl-1H-imidazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6101720.png)
![methyl 5-{1-[(2-hydroxyphenyl)amino]propylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6101723.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-piperidinamine](/img/structure/B6101725.png)
